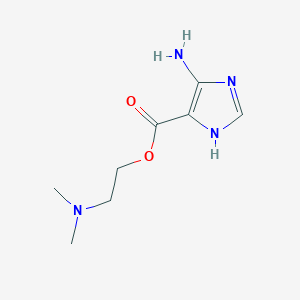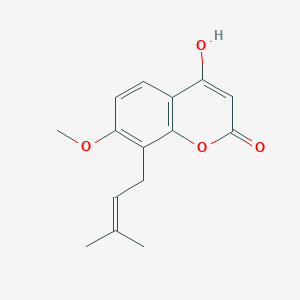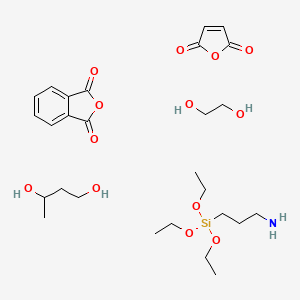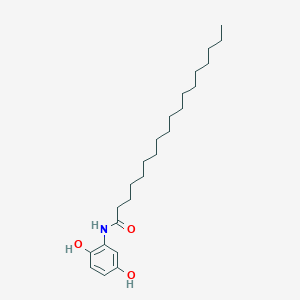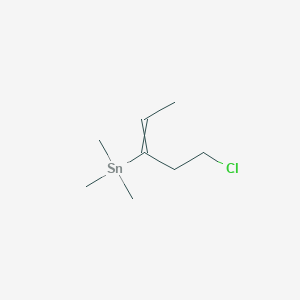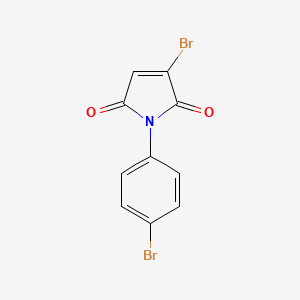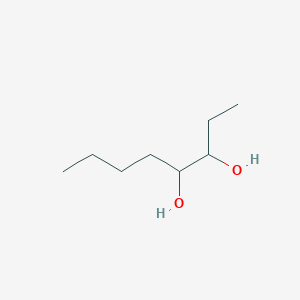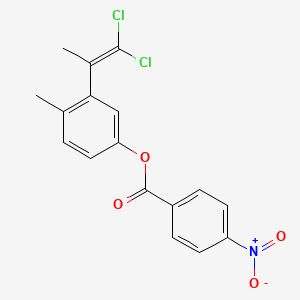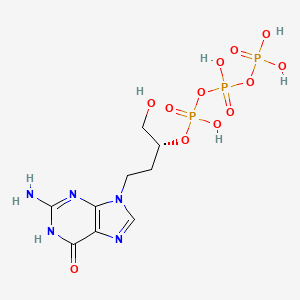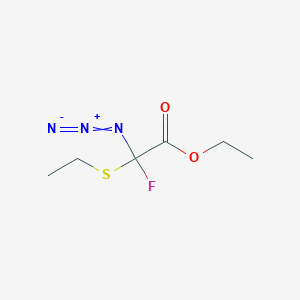
Ethyl azido(ethylsulfanyl)fluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl azido(ethylsulfanyl)fluoroacetate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine, sulfur, and azido groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido(ethylsulfanyl)fluoroacetate typically involves multiple steps, starting with the preparation of ethyl fluoroacetate. Ethyl fluoroacetate can be synthesized by the ethylation of fluoroacetic acid with ethanol in the presence of sulfuric acid . The next step involves the introduction of the azido and ethylsulfanyl groups through nucleophilic substitution reactions. Common reagents used in these steps include sodium azide and ethylthiol, under controlled conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl azido(ethylsulfanyl)fluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl azido(ethylsulfanyl)fluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of ethyl azido(ethylsulfanyl)fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can influence the compound’s binding affinity and stability, while the ethylsulfanyl group can modulate its reactivity and solubility.
類似化合物との比較
Similar Compounds
Ethyl fluoroacetate: Lacks the azido and ethylsulfanyl groups, making it less versatile in chemical reactions.
Ethyl azidoacetate: Contains the azido group but lacks the fluorine and ethylsulfanyl groups, resulting in different reactivity.
Ethyl ethylsulfanylacetate: Contains the ethylsulfanyl group but lacks the fluorine and azido groups, affecting its chemical properties.
Uniqueness
Ethyl azido(ethylsulfanyl)fluoroacetate is unique due to the combination of fluorine, sulfur, and azido groups in its structure
特性
CAS番号 |
106636-66-2 |
|---|---|
分子式 |
C6H10FN3O2S |
分子量 |
207.23 g/mol |
IUPAC名 |
ethyl 2-azido-2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H10FN3O2S/c1-3-12-5(11)6(7,9-10-8)13-4-2/h3-4H2,1-2H3 |
InChIキー |
OKZDIRKQZYJGFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


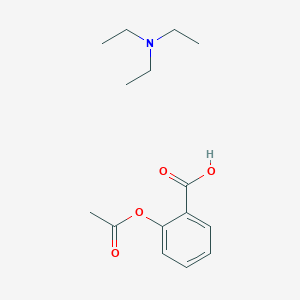
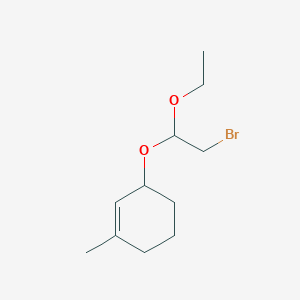
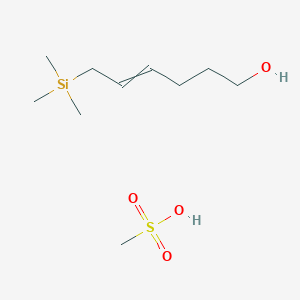
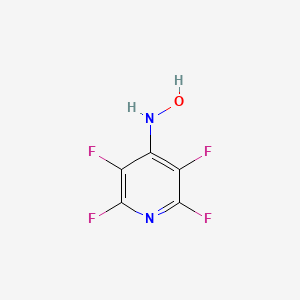
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
